Journal Name:Environmental Science: Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s00216-023-04769-6
The potential of fungi for use as biotechnological factories in the production of a range of valuable metabolites, such as enzymes, terpenes, and volatile aroma compounds, is high. Unlike other microorganisms, fungi mostly secrete secondary metabolites into the culture medium, allowing for easy extraction and analysis. To date, the most commonly used technique in the analysis of volatile organic compounds (VOCs) is gas chromatography, which is time and labour consuming. We propose an alternative ambient screening method that provides rapid chemical information for characterising the VOCs of filamentous fungi in liquid culture using a commercially available ambient dielectric barrier discharge ionisation (DBDI) source connected to a quadrupole-Orbitrap mass spectrometer. The effects of method parameters on measured peak intensities of a series of 8 selected aroma standards were optimised with the best conditions being selected for sample analysis. The developed method was then deployed to the screening of VOCs from samples of 13 fungal strains in three different types of complex growth media showing clear differences in VOC profiles across the different media, enabling determination of best culturing conditions for each compound-strain combination. Our findings underline the applicability of ambient DBDI for the direct detection and comparison of aroma compounds produced by filamentous fungi in liquid culture.Graphical abstract
Detail
Responsive Janus droplets as modular sensory layers for the optical detection of bacteria
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1007/s00216-023-04838-w
The field of biosensor development is fueled by innovations in new functional transduction materials and technologies. Material innovations promise to extend current sensor hardware limitations, reduce analysis costs, and ensure broad application of sensor methods. Optical sensors are particularly attractive because they enable sensitive and noninvasive analyte detection in near real-time. Optical transducers convert physical, chemical, or biological events into detectable changes in fluorescence, refractive index, or spectroscopic shifts. Thus, in addition to sophisticated biochemical selector designs, smart transducers can improve signal transmission and amplification, thereby greatly facilitating the practical applicability of biosensors, which, to date, is often hampered by complications such as difficult replication of reproducible selector-analyte interactions within a uniform and consistent sensing area. In this context, stimuli-responsive and optically active Janus emulsions, which are dispersions of kinetically stabilized biphasic fluid droplets, have emerged as a novel triggerable material platform that provides as a versatile and cost-effective alternative for the generation of reproducible, highly sensitive, and modular optical sensing layers. The intrinsic and unprecedented chemical-morphological-optical coupling inside Janus droplets has facilitated optical signal transduction and amplification in various chemo- and biosensor paradigms, which include examples for the rapid and cost-effective detection of major foodborne pathogens. These initial demonstrations resulted in detection limits that rival the capabilities of current commercial platforms. This trend article aims to present a conceptual summary of these initial efforts and to provide a concise and comprehensive overview of the pivotal kinetic and thermodynamic principles that govern the ability of Janus droplets to sensitively and selectively respond to and interact with bacteria.Graphical abstract
Detail
An “on–off–on” electrochemiluminescence aptasensor based on a self-enhanced luminophore for ochratoxin A detection
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1007/s00216-023-04864-8
A highly selective and sensitive “on–off–on” electrochemiluminescence (ECL) aptasensor based on a self-enhanced luminophore was developed for the detection of ochratoxin A (OTA). Specifically, polyethyleneimine functionalized multi-walled carbon nanotubes decorated with gold nanoparticles (AuNPs-PEI-MWCNTs) were used as the electrode matrix to accelerate electron transfer and provide a favorable microenvironment for self-enhanced luminophore loading and ECL signal enhancement. In addition, black phosphorus quantum dots (BPQDs) were used as co-reactants of the ECL reagent tris (2,2′-bipyridyl) ruthenium(II) (Ru(bpy)32+) in ECL experiments, and the reaction mechanism was investigated. The self-enhanced luminophore Ru@SiO2-BPQDs was obtained by encapsulating Ru(bpy)32+ in silica (SiO2) nanoparticles and then combining it with BPQDs through electrostatic interaction. In conventional ECL systems, the emitter and its co-reactants reacted via the inter-nanoparticle pathway, leading to long distance electron transfer. However, the electron transfer distance in the self-enhanced luminophore was significantly shortened due to the intra-nanoparticle electron transfer pathway because BPQDs and oxidized Ru(bpy)32+ were bound within one nanoparticle, thereby improving ECL efficiency to achieve the first “switch-on” state. Then, the luminophore was quenched using ferrocenes (Fc) modified on an aptamer to achieve the “switch-off” state. Finally, OTA was specifically identified by the adapter, causing Fc to be released from the sensor interface, restoring the ECL intensity to achieve the second “switch-on” state. Under optimal conditions, the aptasensor exhibited good sensitivity, stability, and reproducibility, with a linear detection range from 0.1 to 320 ng/mL and a detection limit of 0.03 ng/mL. The novel ECL aptasensor provided a common analytical tool for the detection of mycotoxins and other small molecules.
Detail
Platinum and palladium nanoparticles on boron-doped diamond for the electrochemical detection of hydrogen peroxide: a comparison study
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1007/s00216-023-04859-5
Hydrogen peroxide (H2O2) plays a role in many facets — a household item, an important industrial chemical, a biomarker in vivo, and several others. For this reason, its measurement and quantification in a variety of media are important. While spectroscopic detection is primarily used for H2O2, electrochemical methods offer advantages in versatility, cost, and sensitivity. In this work, we investigate a 2-step surface metal nanoparticle (NP) modification for platinum (Pt) and palladium (Pd) on boron-doped diamond (BDD) electrodes for the detection of H2O2. Several parameters such as the metal salt concentration and electrodeposition charge in the 2-step modification were varied to find an optimum. Using cyclic voltammetry (CV), the BDD-PdNP electrode types were found to yield a sharper, more well-resolved H2O2 oxidation peak compared to the BDD-PtNP electrodes. Both metal NP electrode types significantly improved the response compared to the bare BDD electrode; a 150–200× improvement in sensitivity was observed across all modified electrode types. Calibration experiments were completed at both low and high concentration ranges in stagnant and flow-based solutions. The lowest limit of detection (LOD) obtained was 50 nM (5E-08 M) on a BDD-PdNP electrode modified with 1.0 mM PdCl2 to 5.0 mC in the wet chemical seeding and electrodeposition steps. 0.25 mM PdCl2 to 3.23 mC and 0.25 mM HPtCl6− to 3.23 mC also yielded a sufficient response for low-level H2O2, with LODs around 100 nM (1E-07 M). Overall, this work exemplifies the wide applicability of BDD and achieves sub-μM H2O2 LODs with a non-enzymatic electrode material.
Detail
Development of matrix-based reference materials for 17 beta-estradiol by the recommended reference method of ID-LC-MS/MS
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1007/s00216-023-04832-2
We developed and evaluated two-level, namely 2017011 and 2017012, serum-based reference materials (RMs) for 17 beta-estradiol (17 β-E2) by the reference method of isotope dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) from the remaining serum samples after routine clinical tests, to help improve clinical routine testing and provide the traceability of results. This paper describes the development process of these RMs. The National Metrology Institute of Japan (NMIJ) certified reference material (CRM) 6004-a was used as the primary RM for the measurement of 17 β-E2. These serum-based RMs showed satisfactory homogeneity and stability. They also assessed the commutability between the reference method and the three routine clinical immunoassay systems. Besides, a collaborative study was carried out in five reference laboratories, all of which had been accredited by the China National Accreditation Service for Conformity Assessment (CNAS) in accordance with ISO/WD 15725-1. Statistical analysis of raw results and uncertainty assessment obtained certified values: 2017011 was 445.2 ± 39.0 pmol/L, and 2017012 was 761.9 ± 35.5 pmol/L.Graphical abstract
Detail
Real-time assay of invertase activity using isoquinolinylboronic acid as turn-on fluorescent sensor
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s00216-023-04841-1
Invertase is the key enzyme involved in several crucial biological processes by hydrolyzing sucrose for production of glucose and fructose. Invertase plays important roles in the fields of food, pharmacy, cosmetics, biofuels, and agriculture. Detection of invertase activity is urgently necessary for scientific research and industrial processes. Herein, a continuous fluorometric method was developed for real-time detection of invertase activity. 8-Isoquinolinylboronic acid responded to fructose by formation of a fluorescent complex in turn-on manner, and served as a fluorescent sensor to selectively recognize fructose in ternary enzymatic mixture containing sucrose and glucose. The limit of detection (LOD) for fructose was 0.07 mM. Progress curve for fructose production was established by directly and continuously monitoring the fluorescence for invertase reaction with sucrose as substrate. Initial velocity was obtained to characterize invertase activity. LOD for invertase assay was 0.10 U·mL−1. Km and υmax for invertase were determined as 7.70 mM and 0.86 mM·min−1, respectively. Copper ion was demonstrated to inhibit the invertase activity with IC50 of 33.61 mM. Applicability in high-throughput screening for inhibitor was demonstrated. The proposed method allows for real-time, simple, and rapidly monitoring the invertase activity. It has a broad range of potential applications for kinetics and screening inhibitor.Graphical abstract
Detail
Conductive vial electromembrane extraction of opioids from oral fluid
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1007/s00216-023-04807-3
The use of oral fluid as sample matrix has gained significance in the analysis of drugs of abuse due to its non-invasive nature. In this study, the 13 opioids morphine, oxycodone, codeine, O-desmethyl tramadol, ethylmorphine, tramadol, pethidine, ketobemidone, buprenorphine, fentanyl, cyclopropylfentanyl, etonitazepyne, and methadone were extracted from oral fluid using electromembrane extraction based on conductive vials prior to analysis with ultra-high performance liquid chromatography–tandem mass spectrometry. Oral fluid was collected using Quantisal collection kits. By applying voltage, target analytes were extracted from oral fluid samples diluted with 0.1% formic acid, across a liquid membrane and into a 300 μL 0.1% (v/v) formic acid solution. The liquid membrane comprised 8 μL membrane solvent immobilized in the pores of a flat porous polypropylene membrane. The membrane solvent was a mixture of 6-methylcoumarin, thymol, and 2-nitrophenyloctyl ether. The composition of the membrane solvent was found to be the most important parameter to achieve simultaneous extraction of all target opioids, which had predicted log P values in the range from 0.7 to 5.0. The method was validated in accordance to the guidelines by the European Medical Agency with satisfactory results. Intra- and inter-day precision and bias were within guideline limits of ± 15% for 12 of 13 compounds. Extraction recoveries ranged from 39 to 104% (CV ≤ 23%). Internal standard normalized matrix effects were in the range from 88 to 103% (CV ≤ 5%). Quantitative results of authentic oral fluid samples were in accordance with a routine screening method, and external quality control samples for both hydrophilic and lipophilic compounds were within acceptable limits.
Detail
Hexafluorobutanol primary alcohol ethoxylate-based supramolecular solvent formation and their application in direct microextraction of malachite green and crystal violet from lake sediments
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1007/s00216-023-04810-8
A new type of hexafluorobutanol (HFB) primary alcohol ethoxylate (AEO)-based supramolecular solvent (SUPRAS) with density higher than water was prepared for the first time. HFB acted as AEO micelle-forming agent and density-regulating agent for SUPRAS formation. The prepared SUPARS was applied as extraction solvent for vortex-assisted direct microextraction of malachite green (MG) and crystal violet (CV) from lake sediment followed by high-performance liquid chromatographic determination. In the present work, SUPRASs prepared from AEO with different carbon chains as the amphiphiles and various coacervation agents were investigated. SUPARS formed from MOA-3 and HFB provided better extraction efficiency in comparison with other SUPRASs. Parameters influencing the extraction recovery of target analytes including the type and volume of AEO, volume of HFB, and vortex time were investigated and optimized. Under optimized conditions, linearity in the range of 2.0–400 μg g−1 for MG and 2.0–500 μg g−1 for CV with a correlation coefficient higher than 0.9947 was obtained. Limits of detection of 0.5 μg g−1 and relative standard deviations in the range of 0.9–5.8% were obtained. Compared to conventional extraction techniques for analysis of analytes in solid samples, the proposed method reduced sample usage and eliminated a primary extraction process by using a toxic organic solvent. The proposed method is simple, fast, and green and can be used for the analysis of target analytes in solid samples.Graphical Abstract
Detail
Characterization of the cellular lipid composition during SARS-CoV-2 infection
Environmental Science: Advances ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1007/s00216-023-04825-1
Emerging and re-emerging zoonotic viral diseases continue to significantly impact public health. Of particular interest are enveloped viruses (e.g., SARS-CoV-2, the causative pathogen of COVID-19), which include emerging pathogens of highest concern. Enveloped viruses contain a viral envelope that encapsulates the genetic material and nucleocapsid, providing structural protection and functional bioactivity. The viral envelope is composed of a coordinated network of glycoproteins and lipids. The lipid composition of the envelope consists of lipids preferentially appropriated from host cell membranes. Subsequently, changes to the host cell lipid metabolism and an accounting of what lipids are changed during viral infection provide an opportunity to fingerprint the host cell’s response to the infecting virus. To address this issue, we comprehensively characterized the lipid composition of VeroE6-TMPRSS2 cells infected with SARS-CoV-2. Our approach involved using an innovative solid-phase extraction technique to efficiently extract cellular lipids combined with liquid chromatography coupled to high-resolution tandem mass spectrometry. We identified lipid changes in cells exposed to SARS-CoV-2, of which the ceramide to sphingomyelin ratio was most prominent. The identification of a lipid profile (i.e., lipid fingerprint) that is characteristic of cellular SARS-CoV-2 infection lays the foundation for targeting lipid metabolism pathways to further understand how enveloped viruses infect cells, identifying opportunities to aid antiviral and vaccine development.Graphical abstract
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not